Boc-Thr(Ala-Fmoc)-OH Boc-Thr(Ala-Fmoc)-OH
Brand Name: Vulcanchem
CAS No.: 909115-21-5
VCID: VC0558054
InChI: InChI=1S/C27H32N2O8/c1-15(24(32)36-16(2)22(23(30)31)29-26(34)37-27(3,4)5)28-25(33)35-14-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,15-16,21-22H,14H2,1-5H3,(H,28,33)(H,29,34)(H,30,31)/t15-,16+,22-/m0/s1
SMILES: CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(=O)C(C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C27H32N2O8
Molecular Weight: 512.56

Boc-Thr(Ala-Fmoc)-OH

CAS No.: 909115-21-5

Cat. No.: VC0558054

Molecular Formula: C27H32N2O8

Molecular Weight: 512.56

* For research use only. Not for human or veterinary use.

Boc-Thr(Ala-Fmoc)-OH - 909115-21-5

Specification

CAS No. 909115-21-5
Molecular Formula C27H32N2O8
Molecular Weight 512.56
IUPAC Name (2S,3R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Standard InChI InChI=1S/C27H32N2O8/c1-15(24(32)36-16(2)22(23(30)31)29-26(34)37-27(3,4)5)28-25(33)35-14-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,15-16,21-22H,14H2,1-5H3,(H,28,33)(H,29,34)(H,30,31)/t15-,16+,22-/m0/s1
SMILES CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(=O)C(C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Introduction

Chemical Structure and Properties

Boc-Thr(Ala-Fmoc)-OH features a unique structure where alanine is attached to the threonine side chain hydroxyl group via an ester bond, rather than the conventional peptide bond. The molecular formula of this compound is C27H32N2O8, with a molecular weight of 512.6 g/mol . The IUPAC name is 3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyloxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid .

Physical and Chemical Properties

The compound exhibits distinct physicochemical properties that contribute to its effectiveness in peptide synthesis applications. These properties are summarized in the table below:

PropertyValue
Molecular Weight512.6 g/mol
Molecular FormulaC27H32N2O8
XLogP3-AA4.1
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count8
Rotatable Bond Count12
Topological Polar Surface Area140 Ų
Heavy Atom Count37
Complexity819

The compound contains multiple functional groups, including carbamate protections (Boc and Fmoc), carboxylic acid, and an ester linkage. These functional groups provide the necessary reactive sites and protection patterns required for controlled peptide synthesis. The presence of three hydrogen bond donors and eight hydrogen bond acceptors contributes to its solubility profile and interaction potential in various reaction environments.

Structural Features

Boc-Thr(Ala-Fmoc)-OH contains several key structural elements:

  • A threonine (Thr) residue with its α-amino group protected by a Boc group

  • An alanine (Ala) residue with its α-amino group protected by an Fmoc group

  • An ester linkage between the alanine carboxyl group and the threonine side chain hydroxyl

  • A free carboxylic acid group on the threonine residue

These structural features allow for orthogonal protection strategies commonly employed in peptide synthesis, where different protecting groups can be selectively removed under different conditions.

Classification and Relation to Isoacyl Dipeptides

Boc-Thr(Ala-Fmoc)-OH belongs to a specialized class of dipeptide derivatives known as isoacyl dipeptides. These compounds are characterized by the replacement of a conventional amide bond with an ester linkage, creating a depsipeptide structure .

Isoacyl Dipeptides as Synthetic Tools

Isoacyl dipeptides represent a significant advancement in peptide synthesis technology. These compounds are particularly valuable for several reasons:

  • They effectively disrupt peptide chain aggregation during synthesis, similar to pseudoproline derivatives or N-Dmb/Hmb-protected residues

  • They allow for the creation of depsipeptide analogs of native sequences, where strategic amide bonds are replaced by ester linkages

  • They enhance synthetic efficiency in Fmoc solid-phase peptide synthesis (SPPS) protocols

Boc-Thr(Ala-Fmoc)-OH is part of a broader collection of isoacyl dipeptides that includes various combinations of amino acids. Other examples include Boc-Ser(Fmoc-Ala)-OH, Boc-Ser(Fmoc-Val)-OH, Boc-Thr(Fmoc-Gly)-OH, and Boc-Thr(Fmoc-Val)-OH . These compounds share similar structural characteristics and applications in peptide synthesis.

Applications in Research and Development

Boc-Thr(Ala-Fmoc)-OH finds extensive applications across multiple research domains, primarily centered on peptide science and its applications.

Peptide Synthesis

The compound serves as a key building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) . Its unique structural features provide several advantages in peptide assembly:

  • The orthogonal protection strategy (Boc and Fmoc) allows for selective deprotection and sequential peptide chain extension

  • The isoacyl structure helps overcome aggregation issues commonly encountered during the synthesis of difficult peptide sequences

  • The depsipeptide intermediate can undergo a spontaneous O-to-N acyl shift under basic conditions, converting the ester bond back to the native amide bond

These properties make Boc-Thr(Ala-Fmoc)-OH particularly valuable for synthesizing challenging peptide sequences that would otherwise be difficult to prepare using conventional methods.

Pharmaceutical Research

In drug development, Boc-Thr(Ala-Fmoc)-OH contributes to the creation of peptide-based therapeutics . The pharmaceutical applications include:

  • Development of peptide-based drugs with enhanced specificity compared to traditional small-molecule drugs

  • Creation of peptide analogs with modified backbone structures for improved pharmacological properties

  • Synthesis of depsipeptide intermediates that can be converted to native peptides with specific conformational preferences

The ability to create precisely structured peptides with minimal side reactions makes this compound valuable in pharmaceutical research pipelines.

Bioconjugation

Boc-Thr(Ala-Fmoc)-OH plays a significant role in bioconjugation techniques, where peptides are attached to other biomolecules . Applications include:

  • Preparation of peptide-protein conjugates for enhanced therapeutic activity

  • Development of peptide-labeled imaging agents for diagnostic applications

  • Creation of peptide-polymer constructs with tailored physicochemical properties

These bioconjugation applications leverage the controlled reactivity provided by the orthogonal protecting groups present in the compound.

Protein Engineering

In protein engineering research, Boc-Thr(Ala-Fmoc)-OH facilitates the study of protein interactions and functions through:

  • Site-specific incorporation of modified amino acid sequences

  • Creation of protein analogs with altered backbone structures

  • Development of semi-synthetic proteins with novel functional properties

These applications contribute to advancing our understanding of protein structure-function relationships and expanding the repertoire of protein engineering tools.

Advantages in Peptide Chemistry

The inclusion of Boc-Thr(Ala-Fmoc)-OH in peptide synthesis protocols offers several distinct advantages over conventional approaches.

Overcoming Aggregation

One of the primary challenges in peptide synthesis is chain aggregation, which can significantly reduce coupling efficiency and yield. Isoacyl dipeptides like Boc-Thr(Ala-Fmoc)-OH address this challenge by:

  • Disrupting β-sheet formation that leads to peptide chain aggregation

  • Introducing a conformational change via the ester linkage that prevents close packing of growing peptide chains

  • Functioning similarly to pseudoproline derivatives but with additional advantages in the final product

These properties make Boc-Thr(Ala-Fmoc)-OH particularly valuable for synthesizing peptides with sequences prone to aggregation.

Orthogonal Protection Strategy

The combination of Boc and Fmoc protecting groups provides an orthogonal protection strategy that allows for selective deprotection:

  • The Fmoc group can be removed under mild basic conditions (typically piperidine in DMF)

  • The Boc group requires acidic conditions (typically TFA) for removal

  • This orthogonality enables controlled, selective peptide chain extension and modification

This protection strategy is fundamental to modern peptide synthesis and contributes significantly to the utility of Boc-Thr(Ala-Fmoc)-OH in research applications.

Comparison with Related Compounds

Boc-Thr(Ala-Fmoc)-OH is part of a broader family of isoacyl dipeptides and specialized building blocks for peptide synthesis. The table below compares several related compounds:

CompoundMolecular WeightCatalog NumberPrimary Application
Boc-Thr(Fmoc-Ala)-OH512.6 g/mol 852170 Peptide synthesis
Boc-Thr(Fmoc-Gly)-OH498.5 g/mol852171 Peptide synthesis
Boc-Ser(Fmoc-Ala)-OH498.5 g/mol852174 Peptide synthesis
Boc-Thr(Fmoc-Val)-OH540.6 g/mol852253 Peptide synthesis
Fmoc-Ala-Thr(psiMe,Mepro)-OH452.5 g/mol N/APeptide synthesis

This comparison illustrates the diversity of specialized dipeptide derivatives available for peptide synthesis and highlights the position of Boc-Thr(Ala-Fmoc)-OH within this chemical space.

Future Research Directions

The continued development and application of Boc-Thr(Ala-Fmoc)-OH and related isoacyl dipeptides present several promising research directions:

  • Exploration of new isoacyl dipeptide combinations tailored to specific challenging peptide sequences

  • Development of optimized protocols for the efficient synthesis of peptides containing multiple isoacyl dipeptide insertions

  • Investigation of the impact of isoacyl dipeptides on peptide folding and conformational preferences

  • Application of these compounds in the synthesis of peptide-based materials with programmed folding and self-assembly properties

These research directions would further expand the utility of isoacyl dipeptides like Boc-Thr(Ala-Fmoc)-OH in peptide science and its diverse applications.

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